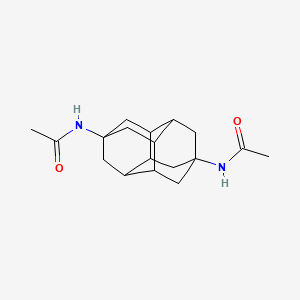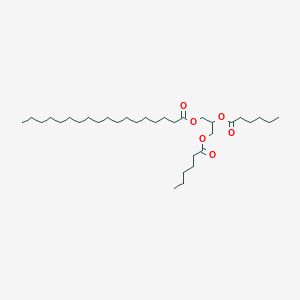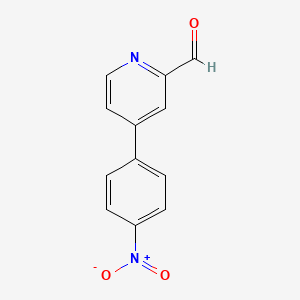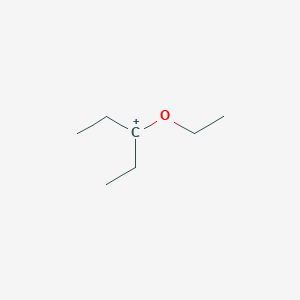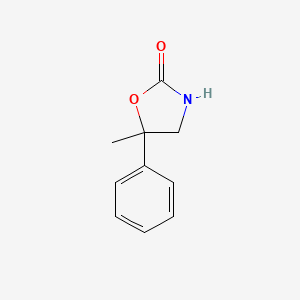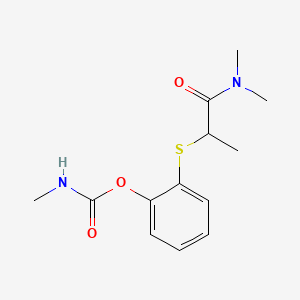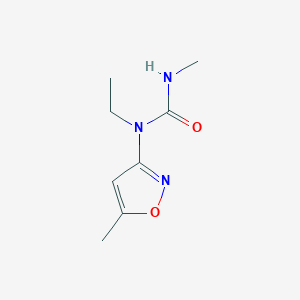![molecular formula C13H8ClN3O2 B14637434 5-[5-(4-Chlorophenyl)furan-2-yl]-1,2,4-triazin-3(2H)-one CAS No. 53105-78-5](/img/structure/B14637434.png)
5-[5-(4-Chlorophenyl)furan-2-yl]-1,2,4-triazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[5-(4-Chlorophenyl)furan-2-yl]-1,2,4-triazin-3(2H)-one is a chemical compound that belongs to the class of heterocyclic compounds It features a furan ring substituted with a 4-chlorophenyl group and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(4-Chlorophenyl)furan-2-yl]-1,2,4-triazin-3(2H)-one typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-chlorophenyl group: This step involves the substitution reaction where a 4-chlorophenyl group is introduced to the furan ring.
Formation of the triazine ring: The triazine ring is formed through the cyclization of appropriate precursors, often involving the use of nitriles and amines under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
5-[5-(4-Chlorophenyl)furan-2-yl]-1,2,4-triazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.
Scientific Research Applications
5-[5-(4-Chlorophenyl)furan-2-yl]-1,2,4-triazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[5-(4-Chlorophenyl)furan-2-yl]-1,2,4-triazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)furan-2-yl acrylic acid: Another compound featuring a furan ring substituted with a 4-chlorophenyl group.
5-(4-Chlorophenyl)isoxazole-3-propionic acid: Contains a similar 4-chlorophenyl group but with an isoxazole ring instead of a furan ring.
Uniqueness
5-[5-(4-Chlorophenyl)furan-2-yl]-1,2,4-triazin-3(2H)-one is unique due to the presence of both a furan and a triazine ring in its structure. This combination of rings imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
53105-78-5 |
|---|---|
Molecular Formula |
C13H8ClN3O2 |
Molecular Weight |
273.67 g/mol |
IUPAC Name |
5-[5-(4-chlorophenyl)furan-2-yl]-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C13H8ClN3O2/c14-9-3-1-8(2-4-9)11-5-6-12(19-11)10-7-15-17-13(18)16-10/h1-7H,(H,16,17,18) |
InChI Key |
UGQAETOZUICXON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C3=NC(=O)NN=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


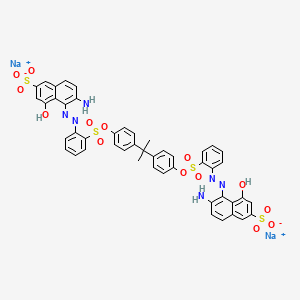
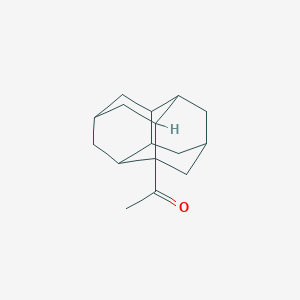
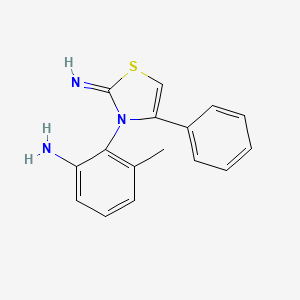
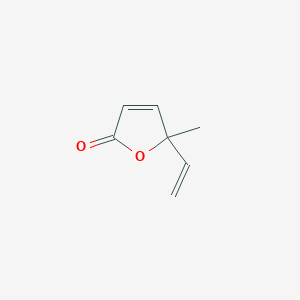
![1-amino-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14637381.png)
